Enzymatic Inhibition against Carbonic Anhydrase IX (CA IX) vs. Unsubstituted Analog
In a direct head-to-head comparison employing a stopped-flow CO2 hydration assay, the target compound displays an IC50 of 18.5 nM against recombinant human CA IX, whereas the unsubstituted phenyl sulfonamide analog (CAS 2320176-19-8) exhibits an IC50 of 87.3 nM under the same conditions [1]. This corresponds to a 4.7-fold potency improvement conferred by the 4-bromo substituent.
| Evidence Dimension | Inhibition potency (IC50) against human carbonic anhydrase IX |
|---|---|
| Target Compound Data | IC50 = 18.5 nM |
| Comparator Or Baseline | N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide (CAS 2320176-19-8), IC50 = 87.3 nM |
| Quantified Difference | 4.7-fold lower IC50 (higher potency) for the 4-bromo compound |
| Conditions | Recombinant human CA IX, stopped-flow CO2 hydration assay, pH 7.5, 25°C |
Why This Matters
For CA IX-targeting programs (e.g., hypoxic tumor environments), the ~5-fold potency gap may be the difference between a viable lead and an inactive tool compound; procurement of the brominated version avoids re-optimization of the phenyl ring.
- [1] RRC (Research Resource Circulation). Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. 69710. View Source
